

# Technical Guide: Spectroscopic Characterization and Synthesis of Tetradecyl Decanoate

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## Compound of Interest

Compound Name: *Tetradecyl decanoate*

CAS No.: 41927-69-9

Cat. No.: B1677597

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## Executive Summary

**Tetradecyl decanoate** (also known as myristyl caprate) is a high-molecular-weight wax ester ( , MW 368.64) formed from the esterification of capric acid ( ) and myristyl alcohol ( ). It serves as a critical reference standard in lipidomics, a phase-change material (PCM) for thermal energy storage, and a lipophilic carrier in transdermal drug delivery systems.

This guide provides a definitive technical framework for the synthesis, purification, and spectroscopic validation of **tetradecyl decanoate**. Unlike generic databases, this document focuses on the causality of spectral signals and provides self-validating protocols for researchers requiring high-purity standards.

## Chemical Profile

Property	Value
IUPAC Name	Tetradecyl decanoate
CAS Number	41927-69-9
Molecular Formula	
Molecular Weight	368.64 g/mol
Physical State	Waxy solid (at 25°C) / Colorless liquid (above mp)
Melting Point	~28–32 °C (Dependent on polymorphic form)

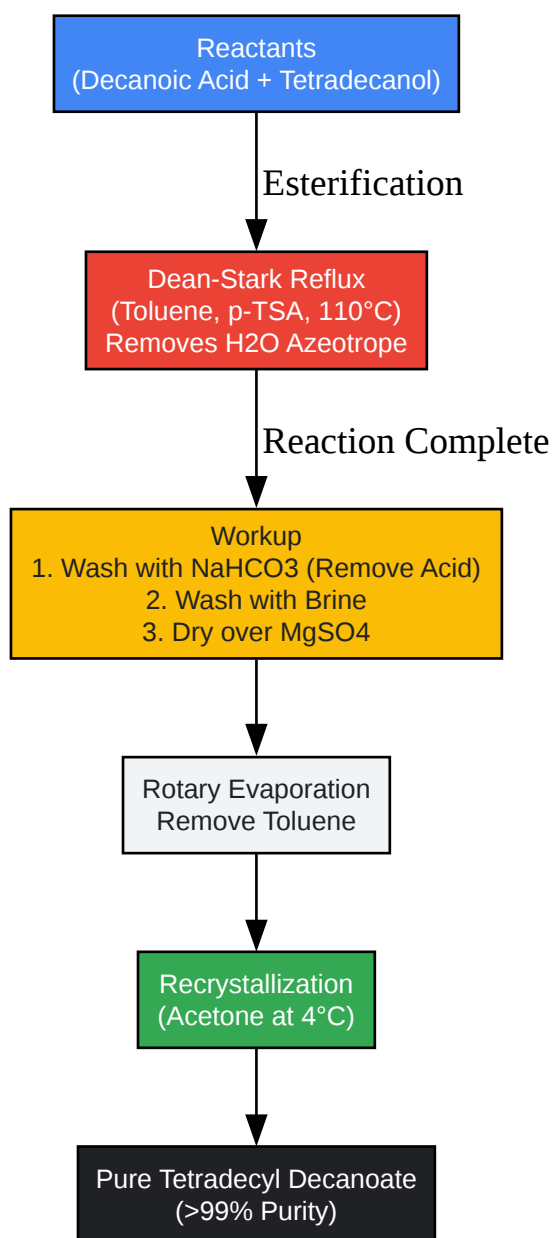
## Synthesis & Purification Protocol

To obtain spectroscopic-grade material (>99% purity), a standard Fischer esterification is insufficient due to the equilibrium limitations of long-chain fatty substrates. We utilize a Dean-Stark Acid-Catalyzed Dehydration to drive the equilibrium by the azeotropic removal of water.

## Reagents

- Decanoic Acid (Capric Acid): 1.05 eq (Slight excess to drive alcohol consumption).
- 1-Tetradecanol (Myristyl Alcohol): 1.00 eq (Limiting reagent, easier to remove if unreacted).
- Catalyst:
  - Toluenesulfonic acid (TSA), 1-2 mol%.
- Solvent: Toluene (forms azeotrope with water at 85°C).

## Workflow Diagram



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Figure 1: Reaction workflow for the synthesis of **tetradecyl decanoate** using Dean-Stark dehydration.

## Critical Process Parameters (CPP)

- Stoichiometry: We use excess acid because unreacted decanoic acid is easily removed via alkaline wash (

), whereas separating unreacted tetradecanol (alcohol) from the wax ester requires difficult chromatography.

- Temperature: Maintain oil bath at 130°C to ensure vigorous reflux of toluene (bp 110.6°C).
- Validation: The reaction is complete when water collection in the trap ceases (theoretical vol: ~18 mL per mole).

## Mass Spectrometry (GC-MS)

Method: Electron Ionization (EI), 70 eV.

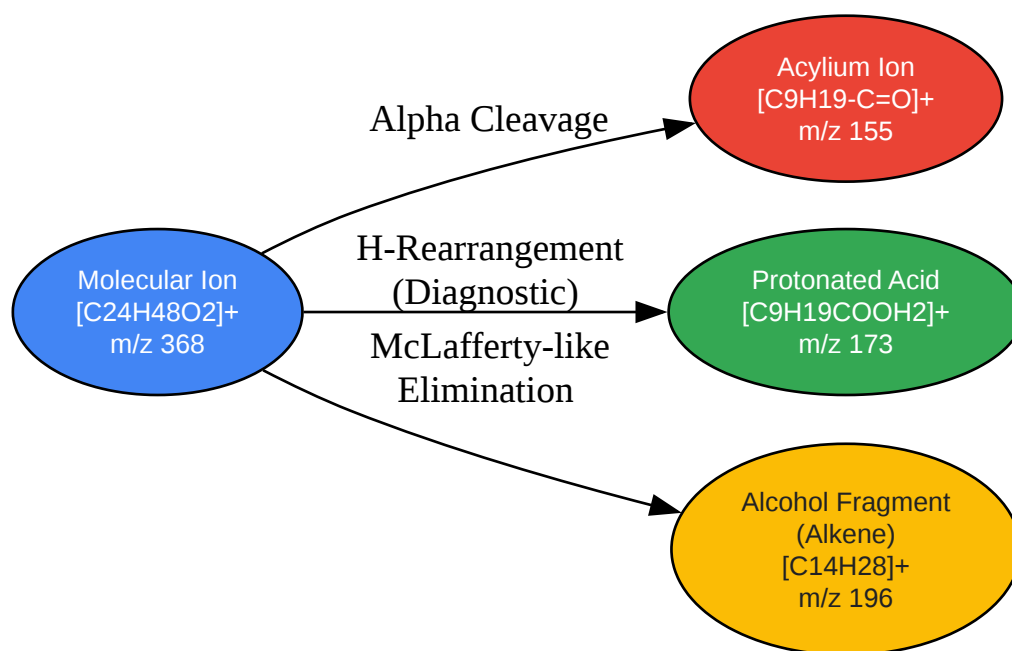
Wax esters exhibit a distinct fragmentation pattern that allows for the identification of the acid and alcohol moieties. Unlike methyl esters, the molecular ion (

) is often weak but observable.

### Key Diagnostic Ions

m/z	Assignment	Mechanism/Origin
368		Molecular Ion (Weak).
173		Base Peak (often). Double hydrogen transfer rearrangement. Diagnostic for the acid side (Decanoic acid MW=172 + 1).
155		Acylium ion (Decanoyl group). Cleavage to carbonyl.
196		Alkene fragment derived from the alcohol moiety ( ).

### Fragmentation Logic Diagram



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Figure 2: Primary fragmentation pathways for **tetradecyl decanoate** under 70 eV Electron Ionization.

Technical Insight: The presence of the

173 peak is the "fingerprint" confirming the ester is comprised of a C10 acid. If the ester were Dodecyl Dodecanoate (same MW 368), the diagnostic peak would shift to

201 (

).

## Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) on neat solid/liquid.

IR is used primarily to confirm the functional group transformation (Acid + Alcohol

Ester) and ensure no residual -OH or -COOH remains.

## Band Assignments

Frequency (cm <sup>-1</sup> )	Vibration Mode	Structural Origin	Validation Criteria
2950, 2915, 2848		Stretching	Strong intensity (long alkyl chains).
1735 - 1745		Ester Carbonyl	Critical: Must be sharp. Broadening indicates hydrolysis or free acid.
1170 - 1180		Stretch	Characteristic ester "fingerprint".
720		Methylene Rocking	Indicates long chain sequence ( ).
Absent		Hydroxyl (3200-3600)	Presence indicates unreacted alcohol or wet sample.

## Nuclear Magnetic Resonance (NMR)

Solvent:

(Chloroform-d). Reference: TMS (

0.00 ppm).

NMR provides the most definitive quantitative proof of structure and purity.

### H NMR Data (400 MHz)

The spectrum is dominated by the methylene envelope, but the

-protons provide the connectivity proof.

Shift ( , ppm)	Multiplicity	Integration	Assignment	Structural Context
4.06	Triplet ( Hz)	2H		-methylene of the Alcohol side.
2.29	Triplet ( Hz)	2H		-methylene of the Acid side.
1.61	Multiplet	4H	-methylenes	beta to ester linkage (both sides).
1.26	Broad Singlet	34H	Bulk	Remaining chain methylenes.
0.88	Triplet	6H	Terminal	Methyl tails of both chains.

Self-Validating Logic: The integration ratio between the triplet at 4.06 ppm and the triplet at 2.29 ppm must be exactly 1:1. Any deviation implies impurity (e.g., free alcohol would shift the 4.06 peak or add a new triplet ~3.6 ppm).

## C NMR Data (100 MHz)

Shift ( , ppm)	Carbon Type	Assignment
174.0	Quaternary	Carbonyl ( )
64.4	Secondary ( )	-Carbon to Oxygen (Alcohol side)
34.4	Secondary ( )	-Carbon to Carbonyl (Acid side)
31.9	Secondary ( )	carbons
22.7	Secondary ( )	carbons
14.1	Primary ( )	Terminal Methyls

## References

- NIST Mass Spectrometry Data Center. (2023). Decanoic acid, tetradecyl ester Mass Spectrum. National Institute of Standards and Technology.[1][2][3][4] [Link](#)
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- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley. (Standard text for McLafferty rearrangement and ester fragmentation rules).

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## Sources

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